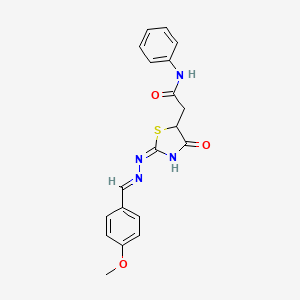

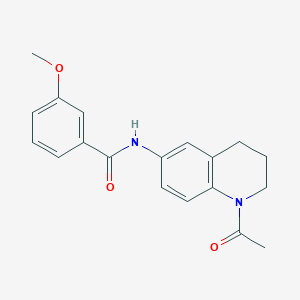

2-((E)-2-((E)-(4-甲氧基亚苄基)腙)-4-氧代噻唑烷-5-基)-N-苯基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

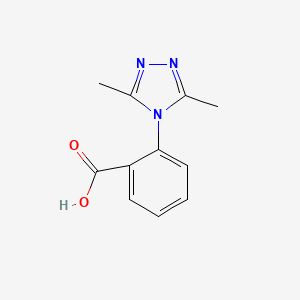

The compound "2-((E)-2-((E)-(4-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)-N-phenylacetamide" is a derivative of 4-thiazolidinone, which is a structural block known for its biological activity. The 4-thiazolidinone cycle is a privileged structure in medicinal chemistry due to its potential in drug development. The compound is related to a class of compounds that have been synthesized and studied for their anticancer properties .

Synthesis Analysis

The synthesis of related 4-thiazolidinone derivatives involves the modification of the C5 position of the methylene group. In the case of the compounds studied in the provided papers, the synthesis process includes the creation of 5-ylidene derivatives of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides. The synthesis is carried out using organic synthesis techniques, and the purity and structure of the synthesized compounds are confirmed by methods such as elemental analysis, 1H and 13C NMR spectroscopy, and LC-MS spectrometry .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using crystallography. For example, the crystal structures of 4-methyl-2-[N-(3,4-methylenedioxybenzylidene)hydrazino]thiazole and its reduction product have been determined and compared. These analyses help in understanding the tautomeric forms and the hydrogen-bonded dimers that these compounds can form, which is crucial for their biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolidinone derivatives typically include acylation reactions and N-alkylation conditions. For instance, the synthesis of novel 1,3,4-thia(oxa)diazole substituted 2-(2,4-dioxothiazolidine-5-ylidene)-acetamides follows the acylation of 2-amino-5-aryl-1,3,4-oxadiazoles with 2-(2,4-dioxothiazolidine-5-ylidene)acetyl chloride in a dioxane medium. Further functionalization can be achieved under N-alkylation conditions with N-aryl-2-chloroacetamides in DMF/ethanol medium .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their spectral characteristics and their biological activity profiles. The antitumor activity of some synthesized compounds has been investigated on a panel of human tumor cell lines, indicating their potential as anticancer agents. Additionally, the antioxidant properties of related compounds have been evaluated in vitro, with some showing significant radical scavenging abilities, comparable to that of ascorbic acid .

科学研究应用

抗癌活性

2-((E)-2-((E)-(4-甲氧基亚苄基)腙)-4-氧代噻唑烷-5-基)-N-苯基乙酰胺及其衍生物的一个重要应用是在抗癌研究中。这些化合物已被合成并测试了其抗肿瘤活性。各种研究表明,对包括白血病、黑色素瘤、肺癌、结肠癌、中枢神经系统癌、卵巢癌、肾癌、前列腺癌和乳腺癌细胞系在内的多种癌细胞系具有不同程度的抗肿瘤活性 (Havrylyuk、Zimenkovsky 和 Lesyk,2009 年)、(Deep 等人,2013 年)、(Hassan 等人,2020 年)。

抗菌活性

这些化合物也因其抗菌特性而受到探索。各种衍生物已证明对一系列细菌和真菌具有活性,包括分枝杆菌和革兰氏阳性细菌,如耐甲氧西林的金黄色葡萄球菌 (Krátký、Vinšová 和 Stolaříková,2017 年)、(Gouda、Berghot、Abd El-Ghani 和 Khalil,2010 年)。

抗纤维化活性

有证据表明氨基(亚氨基)噻唑烷酮衍生物具有潜在的抗纤维化活性,突出了它们在纤维化疾病治疗中的相关性 (Kaminskyy 等人,2016 年)。

抗惊厥应用

该类化合物已对其抗惊厥活性进行了评估,显示出在该领域的巨大潜力。一些衍生物在电休克和戊四氮唑诱导的致命惊厥测试中显示出有希望的结果 (Faizi 等人,2017 年)。

抗菌和抗氧化活性

合成的含有香豆素部分的衍生物已对其抗菌和抗氧化活性进行了研究。这些研究对各种细菌显示出有希望的结果,并且还表现出抗氧化特性 (Hamdi 等人,2012 年)。

晶体结构分析

相关的 (氧代噻唑烷-2-亚基)乙酰胺的晶体结构已被描述,提供了对其化学结构和潜在应用的宝贵见解 (Galushchinskiy、Slepukhin 和 Obydennov,2017 年)。

属性

IUPAC Name |

2-[(2E)-2-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S/c1-26-15-9-7-13(8-10-15)12-20-23-19-22-18(25)16(27-19)11-17(24)21-14-5-3-2-4-6-14/h2-10,12,16H,11H2,1H3,(H,21,24)(H,22,23,25)/b20-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOFPLSZHLSFCJ-UDWIEESQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

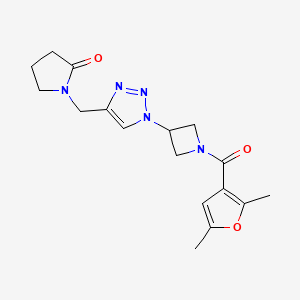

![Tert-butyl 3-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B3001253.png)

![N-[2-(4-Methoxy-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3001262.png)

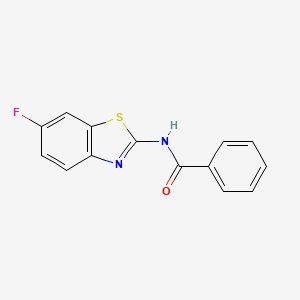

![2-Benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B3001263.png)

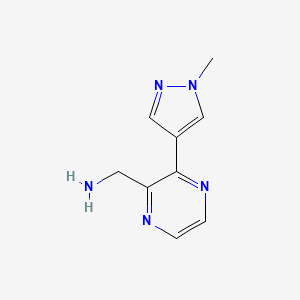

![2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione](/img/structure/B3001266.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-1H-pyrrole-2-carboxamide](/img/structure/B3001268.png)

![2-[(2,4-Dichlorophenoxy)methyl]-1-propylbenzimidazole](/img/structure/B3001274.png)